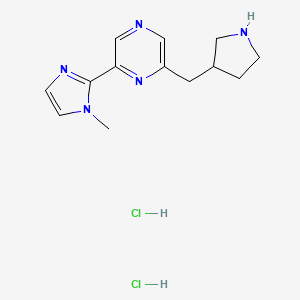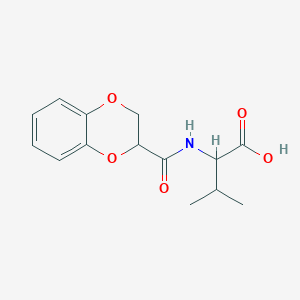
2-(1-methyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dihydrochlorure de 2-(1-méthyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylméthyl)pyrazine est un composé organique synthétique appartenant à la classe des dérivés de la pyrazine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du dihydrochlorure de 2-(1-méthyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylméthyl)pyrazine implique généralement des réactions organiques en plusieurs étapes. Les matières premières sont généralement disponibles dans le commerce ou peuvent être synthétisées selon des procédures connues. Les étapes clés peuvent inclure :
- Formation du cycle imidazole
- Alkylation pour introduire le groupe méthyle
- Formation du cycle pyrazine
- Introduction du groupe pyrrolidin-3-ylméthyle
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure :
- L’utilisation de catalyseurs pour améliorer les vitesses de réaction
- Le contrôle des conditions de température et de pression
- Des techniques de purification telles que la cristallisation ou la chromatographie
Analyse Des Réactions Chimiques
Types de réactions
Le dihydrochlorure de 2-(1-méthyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylméthyl)pyrazine peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en dérivés oxydés à l’aide d’agents oxydants.
Réduction : Réduction des groupes fonctionnels à l’aide d’agents réducteurs.
Substitution : Remplacement d’atomes ou de groupes spécifiques par d’autres atomes ou groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés ou cétoniques, tandis que la réduction peut donner des alcools ou des amines.
4. Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement des maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du dihydrochlorure de 2-(1-méthyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylméthyl)pyrazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Cibles moléculaires : Enzymes, récepteurs ou autres protéines auxquelles le composé se lie.
Voies impliquées : Voies biologiques qui sont modulées par le composé, conduisant à ses effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1-méthyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylméthyl)pyrazine
- Monochlorhydrate de 2-(1-méthyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylméthyl)pyrazine
Unicité
Le dihydrochlorure de 2-(1-méthyl-1H-imidazol-2-yl)-6-(pyrrolidin-3-ylméthyl)pyrazine est unique en raison de sa structure chimique spécifique, qui peut conférer des propriétés et des activités distinctes par rapport aux composés similaires. Sa forme dihydrochlorure peut également influencer sa solubilité, sa stabilité et sa biodisponibilité.
Propriétés
Formule moléculaire |
C13H19Cl2N5 |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
2-(1-methylimidazol-2-yl)-6-(pyrrolidin-3-ylmethyl)pyrazine;dihydrochloride |
InChI |
InChI=1S/C13H17N5.2ClH/c1-18-5-4-16-13(18)12-9-15-8-11(17-12)6-10-2-3-14-7-10;;/h4-5,8-10,14H,2-3,6-7H2,1H3;2*1H |
Clé InChI |
ZALKHYGKNIOBMD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1C2=NC(=CN=C2)CC3CCNC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)


![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

